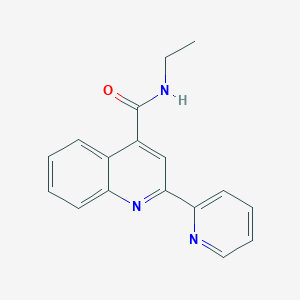
4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first discovered in 2013 and has since been studied extensively for its potential use in cancer treatment.
Mécanisme D'action
4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one binds to the DNA-binding domain of RNA polymerase I and prevents it from binding to the rDNA promoter, thereby inhibiting transcription of rRNA. This leads to nucleolar stress and activation of the p53 pathway, which induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one has been shown to induce DNA damage and activate the DNA damage response pathway, leading to cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one is its selectivity for RNA polymerase I transcription, which minimizes off-target effects. It has also been shown to be effective in preclinical models of various cancers, including those that are resistant to conventional chemotherapy. However, 4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one has limited solubility in water and requires the use of organic solvents for administration, which may limit its clinical use.
Orientations Futures
For 4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one research include optimization of its pharmacokinetic and pharmacodynamic properties, identification of biomarkers that predict response to treatment, and development of combination therapies that enhance its efficacy. 4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one may also have potential use in other diseases, such as neurodegenerative disorders, where inhibition of RNA polymerase I transcription has been shown to have therapeutic effects.
Conclusion
4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one is a promising small molecule inhibitor of RNA polymerase I transcription that has shown efficacy in preclinical models of various cancers. Its selective mechanism of action and ability to induce cell cycle arrest and apoptosis in cancer cells make it a potential candidate for cancer treatment. However, further research is needed to optimize its pharmacokinetic and pharmacodynamic properties and identify biomarkers that predict response to treatment.
Méthodes De Synthèse
The synthesis of 4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one involves a series of reactions starting with the condensation of 2-nitrophenylacetic acid with cyclohexanone to form 2-nitrophenylcyclohexyl ketone. This is followed by reduction of the nitro group to an amino group, and then cyclization with 2-chloro-3-formylquinoxaline to form 4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one. The final product is obtained in high yield and purity.
Applications De Recherche Scientifique
4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one has been shown to selectively inhibit RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). This leads to disruption of ribosome biogenesis and subsequent activation of the p53 pathway, which induces cell cycle arrest and apoptosis in cancer cells. 4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one has been studied extensively in preclinical models of various cancers, including breast, ovarian, and hematological malignancies.
Propriétés
IUPAC Name |
4-(cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-14-10-17(13-9-5-4-8-12(13)16-14)15(19)11-6-2-1-3-7-11/h1-2,4-5,8-9,11H,3,6-7,10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGPXHYXYGRAAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide](/img/structure/B7462850.png)

![6-[(2-Pentylsulfanylbenzimidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7462859.png)

![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B7462874.png)

![N-[(1,3-diphenylpyrazol-4-yl)methyl]-N-methylpyrazin-2-amine](/img/structure/B7462883.png)
![N-[3-[(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)amino]-3-oxopropyl]thiophene-3-carboxamide](/img/structure/B7462894.png)
![3-[4-(2-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]propanamide](/img/structure/B7462896.png)